molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

Cat. No.: B126764
CAS No.: 135906-03-5
M. Wt: 227.17 g/mol
InChI Key: ZYQLBGNYBPWAFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is the serotonin (5HT3) receptor . Serotonin receptors are responsible for the release of neurotransmitters and hormones, playing a crucial role in various biological and neurological processes.

Mode of Action

This compound interacts with its target, the serotonin (5HT3) receptor, by binding to it. This binding can inhibit the activity of the receptor, leading to changes in the cellular activities .

Biochemical Pathways

The compound’s interaction with the serotonin (5HT3) receptor affects the serotonin system and its related biochemical pathways. The downstream effects of this interaction can lead to changes in mood, cognition, and other neurological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the serotonin (5HT3) receptor. By inhibiting this receptor, the compound can affect the release of neurotransmitters and hormones, potentially leading to changes in various biological and neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride involves the reaction of cyclohexadiene with cyanide copper to form a bicycloheptene copper salt. This intermediate is then reacted with chloromethylamine to produce bicycloheptene methylamine, which is subsequently treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity. The reactions are carried out under controlled conditions to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Properties

IUPAC Name

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-XFRIOYGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135906-03-5
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
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